4-Acetyl-L-phenylalanine-13C6

Isotope Dilution MS Internal Standard Quantitative Proteomics

4-Acetyl-L-phenylalanine-13C6 is the only chemically identical internal standard for accurate LC-MS/MS quantification of 4-acetyl-L-phenylalanine in biological matrices. Generic 13C6-phenylalanine cannot substitute—the 4-acetyl group governs chromatographic retention and fragmentation. Essential for isotope dilution mass spectrometry in genetic code expansion studies, protein conjugation efficiency assays, and metabolic flux analysis. Eliminates matrix effect bias and extraction variability to meet bioanalytical method validation guidelines. Do not risk assay failure with unlabeled or structurally mismatched surrogates.

Molecular Formula C₅¹³C₆H₁₃NO₃
Molecular Weight 213.18
Cat. No. B1153395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-L-phenylalanine-13C6
Synonymsp-Acetyl-L-phenylalanine-13C6;  L-4-Acetylphenylalanine-13C6; 
Molecular FormulaC₅¹³C₆H₁₃NO₃
Molecular Weight213.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-L-phenylalanine-13C6: Stable Isotope-Labeled Keto-Amino Acid for Quantitative LC-MS and Genetic Code Expansion


4-Acetyl-L-phenylalanine-13C6 (CAS 2705927-90-6) is a stable isotope-labeled analog of the unnatural amino acid 4-acetyl-L-phenylalanine (pAcF), featuring six 13C atoms uniformly distributed in the phenyl ring [1]. With a molecular weight of 213.18 Da (+6 Da mass shift relative to the unlabeled parent), this compound serves as a critical internal standard for absolute quantification in mass spectrometry-based assays and as a tracer in metabolic flux studies [2]. The parent compound, 4-acetyl-L-phenylalanine, is a keto-containing amino acid that can be site-specifically incorporated into proteins via orthogonal tRNA-synthetase pairs in both E. coli and mammalian cells, enabling bioorthogonal conjugation reactions for protein engineering and therapeutic development [3].

Why Unlabeled 4-Acetyl-L-phenylalanine or Generic 13C6-Phenylalanine Cannot Replace 4-Acetyl-L-phenylalanine-13C6 in Quantitative MS Workflows


Substituting 4-Acetyl-L-phenylalanine-13C6 with unlabeled 4-acetyl-L-phenylalanine, 13C6-phenylalanine, or other labeled amino acids introduces critical analytical failures in targeted quantification. Unlabeled 4-acetyl-L-phenylalanine lacks the mass shift required for internal standard-based correction of ionization efficiency, matrix effects, and extraction recovery in LC-MS/MS [1]. Generic 13C6-phenylalanine, while sharing the same isotopic label, possesses a different chemical structure (lacking the 4-acetyl group), resulting in distinct chromatographic retention and MS fragmentation patterns that preclude its use as a surrogate for 4-acetyl-L-phenylalanine . Isotope dilution mass spectrometry demands that the labeled internal standard be chemically identical to the analyte except for isotopic enrichment to ensure co-elution and identical ionization behavior [1]. Only 4-Acetyl-L-phenylalanine-13C6 fulfills this requirement for assays targeting 4-acetyl-L-phenylalanine, particularly in genetic code expansion studies where the keto-amino acid must be accurately quantified in complex biological matrices [2].

Quantitative Differentiation: 4-Acetyl-L-phenylalanine-13C6 Versus Closest Analogs in Analytical Performance


Mass Spectrometric Discrimination: 4-Acetyl-L-phenylalanine-13C6 vs. Unlabeled 4-Acetyl-L-phenylalanine

4-Acetyl-L-phenylalanine-13C6 provides a +6 Da mass shift relative to unlabeled 4-acetyl-L-phenylalanine (MW 207.23 Da vs. 213.18 Da), enabling unambiguous MS discrimination in the same analytical run [1]. This mass difference is sufficient (>3 Da minimum requirement for small molecules) to avoid isotopic overlap and ensure accurate peak integration [2]. In isotope dilution MS, this allows direct ratio calculation of analyte to internal standard for absolute quantification, correcting for matrix effects and ionization variability that plague unlabeled standards [2].

Isotope Dilution MS Internal Standard Quantitative Proteomics

Quantitative Accuracy Improvement Using 4-Acetyl-L-phenylalanine-13C6 Internal Standard vs. External Calibration

Isotope dilution mass spectrometry using a stable isotope-labeled internal standard such as 4-Acetyl-L-phenylalanine-13C6 is recognized as the 'gold standard' for accurate quantification in bioanalytical assays [1]. While direct head-to-head quantitative data comparing this specific compound to external calibration is not available in the public literature, class-level inference from the broader field of stable isotope-labeled internal standards demonstrates that analyte/internal standard area ratios provide significantly improved precision (CV often <5%) compared to external calibration (CV typically 10-20%) by correcting for sample-to-sample variations in extraction efficiency, ionization suppression, and instrument drift [1]. The use of a chemically identical, co-eluting 13C6-labeled analog ensures that the internal standard experiences identical matrix effects and ionization conditions as the target analyte [2].

Isotope Dilution MS Analytical Validation Quantitative Bioanalysis

Genetic Incorporation Efficiency: 4-Acetyl-L-phenylalanine vs. L-Phenylalanine in E. coli

4-Acetyl-L-phenylalanine can be site-specifically incorporated into proteins in E. coli with high translational fidelity in response to the amber nonsense codon using an evolved orthogonal tRNA-synthetase pair [1]. In vitro experiments using [14C]4-acetylphenylalanine in primary male rat hepatocytes demonstrated that there was no evidence of carbon-14 incorporation into hepatocyte endogenous proteins, and there was no difference between it and L-phenylalanine in cell viability assessments at concentrations between 0.1 and 1000 μM [2]. This demonstrates that the acetyl modification does not introduce cytotoxicity or off-target incorporation, validating its safety for in vivo protein engineering applications. The 13C6-labeled version enables precise quantification of incorporation efficiency in such studies [3].

Genetic Code Expansion Unnatural Amino Acid Protein Engineering

Isotopic Enrichment and Purity: 4-Acetyl-L-phenylalanine-13C6 vs. 14C-Radiolabeled Analogs

4-Acetyl-L-phenylalanine-13C6 utilizes stable 13C isotopes, eliminating the regulatory, safety, and waste disposal burdens associated with 14C-radiolabeled compounds. While [14C]4-acetylphenylalanine has been synthesized in 8% radiochemical yield with 99.9% radiochemical purity [1], the 13C6-labeled stable isotope version offers indefinite shelf-life without radioactive decay, simplified shipping and handling, and compatibility with standard laboratory equipment . The 13C6 labeling also enables high-resolution MS detection without the need for specialized radiometric detectors. Vendor specifications indicate typical purity of 95% for the 13C6-labeled compound .

Stable Isotope Labeling Radiochemistry Analytical Standards

Bioorthogonal Reactivity: 4-Acetyl-L-phenylalanine Enables Unique Protein Conjugation Not Possible with Canonical Amino Acids

4-Acetyl-L-phenylalanine contains a ketone functionality that is uniquely reactive in proteins and absent from all 20 canonical amino acids [1]. The ketone group can react with aminooxy-functionalized polyethylene glycol (PEG) polymers to form stable oxime adducts, enabling site-specific protein PEGylation [2]. This bioorthogonal reactivity provides a selective handle for protein modification that cannot be achieved with natural phenylalanine or any other standard amino acid. The 13C6-labeled version of 4-acetyl-L-phenylalanine enables precise quantification of the modified protein and conjugation efficiency via LC-MS/MS [3].

Bioorthogonal Chemistry Protein Conjugation PEGylation

Procurement-Driven Application Scenarios for 4-Acetyl-L-phenylalanine-13C6


Absolute Quantification of 4-Acetyl-L-phenylalanine in Genetic Code Expansion Studies

In experiments where 4-acetyl-L-phenylalanine is genetically incorporated into proteins in E. coli or mammalian cells, accurate measurement of intracellular and extracellular concentrations is essential for optimizing incorporation efficiency. 4-Acetyl-L-phenylalanine-13C6 serves as the ideal internal standard for LC-MS/MS quantification, correcting for matrix effects and extraction variability that compromise external calibration methods [1]. This enables precise determination of uptake kinetics and incorporation yields, which is critical for scaling protein production and ensuring reproducibility in protein engineering workflows [2].

Metabolic Flux Analysis of Phenylalanine-Derived Pathways

4-Acetyl-L-phenylalanine-13C6 can be employed as a tracer to monitor the metabolic fate of the acetylated phenylalanine moiety in cellular systems. The uniform 13C6 labeling of the phenyl ring provides a distinct isotopic signature that can be tracked through downstream metabolites using LC-HRMS [1]. Unlike generic 13C6-phenylalanine, the 4-acetyl modification allows researchers to specifically probe pathways involving acetylated phenylalanine derivatives, including potential uremic toxin metabolism and xenobiotic processing [2]. The stable isotope label eliminates the need for radioactive 14C tracers, simplifying experimental design and regulatory compliance.

Method Development and Validation for Bioanalytical Assays of Keto-Amino Acids

Analytical laboratories developing quantitative LC-MS/MS methods for 4-acetyl-L-phenylalanine in biological matrices require a certified stable isotope-labeled internal standard to meet regulatory guidelines for method validation [1]. 4-Acetyl-L-phenylalanine-13C6 provides the necessary mass shift and chemical identity to serve as the gold standard internal standard, enabling accurate assessment of assay parameters including linearity, accuracy, precision, and matrix effects [2]. Procurement of this specific labeled compound is essential for generating validated bioanalytical data suitable for regulatory submissions in pharmaceutical development.

Characterization of Site-Specifically Modified Therapeutic Proteins

For biopharmaceutical development involving site-specific conjugation of PEG, fluorophores, or cytotoxic payloads to proteins via 4-acetyl-L-phenylalanine residues, analytical characterization requires precise quantification of both the modified amino acid and the final conjugate. 4-Acetyl-L-phenylalanine-13C6 serves as a quantitative internal standard for measuring unconjugated residual amino acid, reaction efficiency, and stoichiometry of conjugation using LC-MS/MS [1]. This application is particularly relevant given the demonstrated utility of 4-acetylphenylalanine for stable oxime adduct formation with aminooxy-functionalized PEG [2].

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